molecular formula C25H29NO3 B11383504 2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11383504
M. Wt: 391.5 g/mol
InChI Key: SMULJDZIUCTEFW-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines phenoxy, furan, and benzyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the phenoxy intermediate: This step involves the reaction of 2,3-dimethylphenol with an appropriate acylating agent under controlled conditions.

    Synthesis of the furan intermediate: Furan-2-ylmethylamine is prepared through a series of reactions involving furan derivatives.

    Coupling reaction: The phenoxy and furan intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or furan derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide
  • N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide
  • 2-(2,3-dimethylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide

Uniqueness

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C25H29NO3/c1-18(2)22-12-10-21(11-13-22)15-26(16-23-8-6-14-28-23)25(27)17-29-24-9-5-7-19(3)20(24)4/h5-14,18H,15-17H2,1-4H3

InChI Key

SMULJDZIUCTEFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)C(C)C)CC3=CC=CO3)C

Origin of Product

United States

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